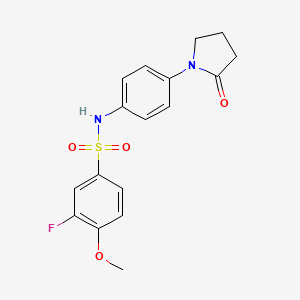
(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H10FNO2S2 and its molecular weight is 331.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodistribution Studies and Anti-Chagas Agent
(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one and its derivatives have been investigated for their potential in treating Chagas disease. A study by Rodríguez et al. (2017) focused on synthesizing a BODIPY-based fluorescent probe to trace the biodistribution of a new anti-Chagas agent, highlighting the importance of these compounds in understanding drug distribution in vivo for Chagas treatment (Rodríguez et al., 2017).
Anticancer and Antiangiogenic Effects
Research conducted by Chandrappa et al. (2010) explored the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives. These compounds demonstrated significant reduction in tumor volume and cell number in mice, suggesting a potential role in anticancer therapy (Chandrappa et al., 2010).
Antifibrotic and Anticancer Activity
Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives, which showed antifibrotic and anticancer activity. Their findings identified several thiazolidinone derivatives as candidates for further testing due to their high antifibrotic activity levels and similar effects to Pirfenidone, a known antifibrotic agent (Kaminskyy et al., 2016).
Synthesis of Thiopyrano[2,3-d]thiazoles
Lozynskyi et al. (2016) reported the synthesis of novel thiopyrano[2,3-d]thiazole derivatives from 5-arylidene-4-thioxo-2-thiazolidinones and 2(5H)furanone. This research contributes to the understanding of the chemical properties and potential applications of thioxothiazolidin-4-one derivatives in medicinal chemistry (Lozynskyi et al., 2016).
Anticancer Activity in Leukemia Cells
Chandrappa et al. (2009) synthesized several thiazolidin-3-yl acetic acid derivatives and evaluated their anticancer activity. These compounds exhibited moderate to strong antiproliferative activity in human leukemia cell lines, highlighting their potential in cancer therapy (Chandrappa et al., 2009).
Anti-Inflammatory Activity
A study by Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-thioxothiazolidin-3-yl acetamides and evaluated their anti-inflammatory activity. The results indicated significant anti-inflammatory effects, showcasing another potential medicinal application of these compounds (Sunder et al., 2013).
Hydrogen-Bonded Dimer Structures
Research by Delgado et al. (2006) on substituted thioxothiazolidin-4-ones revealed the formation of hydrogen-bonded dimers, which are important for understanding the molecular interactions and structural characteristics of these compounds (Delgado et al., 2006).
Antimicrobial Activities of Quinazolinones and Thiazolidinone Motifs
A study by Yolal et al. (2012) synthesized novel fluorine-containing derivatives integrating quinazolinone and thiazolidinone motifs. These compounds exhibited high antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Yolal et al., 2012).
Non-Steroidal Anti-Inflammatory Drug Development
Golota et al. (2015) focused on the design of non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core. This research contributes to the development of new anti-inflammatory compounds with potentially lower toxicity levels (Golota et al., 2015).
Propiedades
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S2/c17-12-7-1-2-8-13(12)18-15(19)14(22-16(18)21)9-3-5-11-6-4-10-20-11/h1-10H/b5-3+,14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCSUXICFNOHN-OXTPFRESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3,4-Dichlorobenzyl)thio]acetic acid](/img/structure/B2659551.png)



![(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2659555.png)

![6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride](/img/structure/B2659557.png)


![Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2659566.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B2659567.png)
![methyl 5-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2659568.png)

![2-[[(5Z)-5-indol-3-ylidene-4-p-phenetyl-1H-1,2,4-triazol-3-yl]thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659570.png)
